![molecular formula C16H21NO4 B7554797 3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid](/img/structure/B7554797.png)
3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid, also known as HPP-4382, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a piperidine derivative and belongs to the class of benzoyl derivatives.
Wirkmechanismus
The mechanism of action of 3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid is not fully understood. However, it has been proposed that the compound inhibits the activity of certain enzymes involved in cell growth and proliferation. In addition, 3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid has been found to modulate the activity of certain signaling pathways involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. The compound has also been shown to modulate the immune system by regulating the activity of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid in lab experiments is its potential therapeutic applications in various fields of medicine. The compound is relatively easy to synthesize and has a high yield. However, one of the limitations of using 3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid in lab experiments is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research and development of 3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid. One of the main directions is to further investigate the mechanism of action of the compound and its potential therapeutic applications in various fields of medicine. In addition, future research can focus on improving the solubility and bioavailability of 3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid, which can enhance its pharmacokinetics and efficacy. Furthermore, future studies can investigate the safety and toxicity of the compound to determine its potential as a drug candidate.
Synthesemethoden
The synthesis of 3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid involves the reaction of 4-(Hydroxymethyl)benzoyl chloride with piperidine in the presence of a base, followed by the addition of 3-bromopropionic acid. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid. The yield of the synthesis process is approximately 60%.
Wissenschaftliche Forschungsanwendungen
3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid has been found to have potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. In addition, 3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has also been shown to modulate the immune system, making it a potential candidate for the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
3-[1-[4-(hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c18-11-13-1-4-14(5-2-13)16(21)17-9-7-12(8-10-17)3-6-15(19)20/h1-2,4-5,12,18H,3,6-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCGOFOWOHFPIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)O)C(=O)C2=CC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

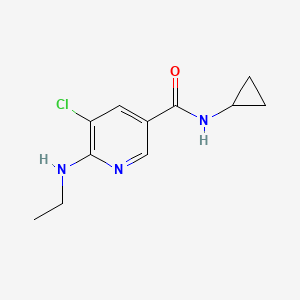
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B7554726.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoate](/img/structure/B7554732.png)
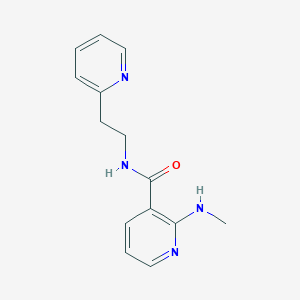
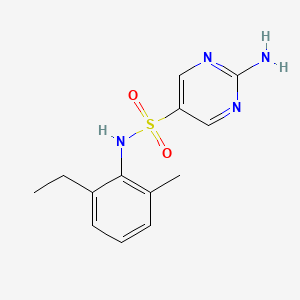
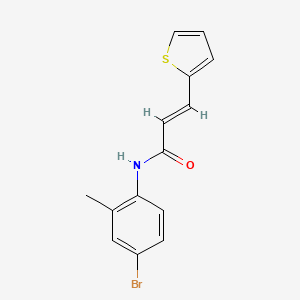
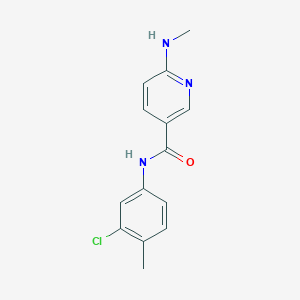
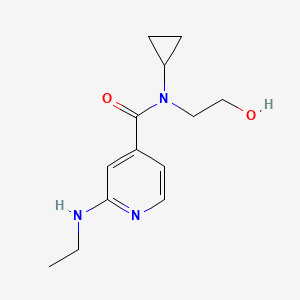

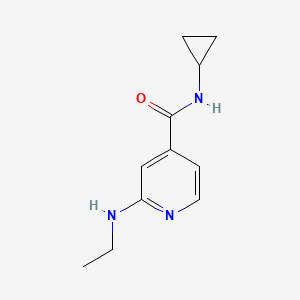
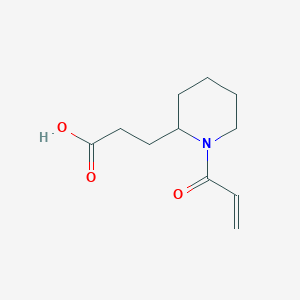
![3-[1-[2-(2-Bicyclo[2.2.1]heptanyl)acetyl]piperidin-2-yl]propanoic acid](/img/structure/B7554803.png)
![[2-(1-adamantylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7554804.png)
![3-[1-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554818.png)